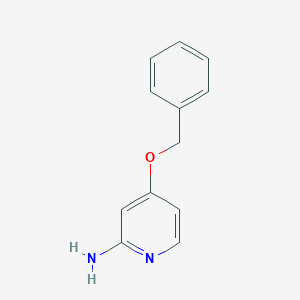

4-(Benzyloxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFCWIXBEWVPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334242 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85333-26-2 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)pyridin-2-amine, a valuable intermediate in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

This compound, with the chemical formula C₁₂H₁₂N₂O, is a substituted pyridine derivative.[1] Its structure incorporates a benzyl ether moiety, which can serve as a protecting group or a key pharmacophoric element in the design of biologically active molecules. The presence of the 2-amino group provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of more complex pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| CAS Number | 85333-26-2 | [1][2][3][4] |

| IUPAC Name | 4-(phenylmethoxy)pyridin-2-amine | [1] |

| Synonyms | 2-Amino-4-benzyloxypyridine, 4-(Benzyloxy)-2-pyridinamine | [1][3] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a suitable hydroxylated pyridine precursor with a benzyl halide.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 2-amino-4-hydroxypyridine. The hydroxyl group is deprotonated using a suitable base to form a more nucleophilic pyridoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the target compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)pyridin-2-amine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group at the 4-position and an amine group at the 2-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The interplay of the electron-donating amino group and the benzyloxy moiety, along with the inherent electronic properties of the pyridine ring, dictates its chemical behavior and reactivity. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by experimental data and protocols to aid in its application in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [5][6][7][8] |

| Molecular Weight | 200.24 g/mol | [5][6] |

| IUPAC Name | 4-(phenylmethoxy)pyridin-2-amine | [5] |

| CAS Number | 85333-26-2 | [5][6][7][8] |

| Appearance | Likely a solid | Inferred from tautomer |

| Melting Point | Not available (Tautomer: 201-203 °C) | [1][2][3] |

| Solubility | Soluble in DMSO (min. 5 mg/mL) | [4] |

| pKa | Not available (Predicted for tautomer: 11.09) | [3] |

Tautomerism

This compound can exist in equilibrium with its tautomeric form, 4-(benzyloxy)pyridin-2(1H)-imine. Furthermore, it is important to distinguish it from its isomer, 4-benzyloxy-2(1H)-pyridone, which is the lactam tautomer of 4-benzyloxy-2-hydroxypyridine. The stability and reactivity of these forms can be influenced by the solvent and pH.

Caption: Tautomeric equilibrium of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group and the pyridine ring nitrogen, as well as the potential for substitution on the pyridine ring.

N-Alkylation

The primary amino group of this compound is a primary site for alkylation. This reaction is typically carried out using an alkyl halide in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the selectivity between N-alkylation and potential O-alkylation of the benzyloxy group under harsh conditions, although N-alkylation is generally favored.

Experimental Protocol: N-Methylation (General Procedure)

This protocol is adapted from general methods for the N-methylation of amines using methanol as the methylating agent, catalyzed by a ruthenium complex[9].

Materials:

-

This compound

-

Methanol (anhydrous)

-

Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Schlenk tube

-

Magnetic stirrer

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol%), this compound (1.0 mmol), and cesium carbonate (0.5 mmol).

-

Add 1 mL of anhydrous methanol to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 140 °C with stirring for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to yield the N-methylated product.

Caption: Workflow for the N-methylation of this compound.

N-Acylation

The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is a common method for the synthesis of amides, which are prevalent in many biologically active compounds.

Experimental Protocol: N-Acetylation (General Procedure)

This protocol is based on a general method for the N-acetylation of 2-aminopyridine derivatives[10].

Materials:

-

This compound

-

Acetic anhydride

-

Ethyl acetate

-

Ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Slowly add acetic anhydride to the flask while stirring.

-

Stir the reaction mixture for 1 hour, ensuring the temperature remains below 60 °C.

-

Upon completion, pour the reaction mixture into ice water to quench any excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-acetylated product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the N-acetylation of this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally less facile compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the electron-donating amino and benzyloxy groups can activate the ring towards substitution, but the regioselectivity will be influenced by the directing effects of these substituents. The amino group is a strong ortho-, para-director, while the benzyloxy group is also an ortho-, para-director. In this case, substitution is likely to occur at the 3- and 5-positions, which are ortho and para to the amino group, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling reactions, its derivatives, particularly halo-substituted analogues, can readily participate in such transformations. For instance, a bromo- or iodo-substituted derivative at the 3-, 5-, or 6-position could undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce a wide variety of substituents.

Conceptual Application: Suzuki-Miyaura Coupling

A hypothetical 4-(benzyloxy)-5-bromopyridin-2-amine could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond, leading to the synthesis of 5-aryl-4-(benzyloxy)pyridin-2-amines. The general principles for Suzuki-Miyaura coupling of 2-amino-4-halopyridines are well-established[1].

Caption: Conceptual Suzuki-Miyaura coupling of a bromo-derivative.

Biological and Medicinal Chemistry Relevance

Pyridine derivatives are a cornerstone of many approved drugs and are prevalent in numerous biologically active compounds[11]. The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel therapeutic agents. While no specific signaling pathways involving this compound have been identified in the reviewed literature, derivatives of related structures have shown a range of biological activities. For example, some pyridine derivatives exhibit antiproliferative activity[12], and others have been investigated as inhibitors of various enzymes. The ability to modify the amino and benzyloxy groups, as well as the pyridine ring itself, allows for the fine-tuning of the molecule's properties to target specific biological pathways.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by the nucleophilic amino group, which readily undergoes alkylation and acylation, and the potential for substitution on the pyridine ring. While direct experimental data on some of its physical properties are limited, its chemical behavior can be largely predicted from related structures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to utilize this compound as a key building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into its specific physical properties and biological activities is warranted to fully explore its utility in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-benzyloxy-2(1H)-pyridone [stenutz.eu]

- 3. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 4. 4-Benzyloxy-2(1H)-pyridone, 98% | CAS 53937-02-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound - C12H12N2O | CSSB00012343797 [chem-space.com]

- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 4-(Benzyloxy)pyridin-2-amine CAS Number: 85333-26-2[1][2][3] Molecular Formula: C₁₂H₁₂N₂O[1][2][3] Molecular Weight: 200.24 g/mol [1]

Introduction

This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[2] Understanding its physicochemical properties, most notably solubility and stability, is paramount for its effective handling, formulation, and the overall success of drug development campaigns. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for determining solubility and stability, and logical workflows to guide laboratory investigations. While extensive quantitative data for this specific compound is not widely published, this guide outlines the necessary theoretical principles and practical methodologies for its determination.

Physicochemical Properties

A summary of the key computed and reported physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | PubChem[1] |

| IUPAC Name | 4-(phenylmethoxy)pyridin-2-amine | PubChem[1] |

| CAS Number | 85333-26-2 | PubChem, CP Lab Safety, P&S Chemicals[1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem, CP Lab Safety, P&S Chemicals[1][2][3] |

| Purity | >95% - ≥97% | Key Organics, CP Lab Safety[2][4] |

| Appearance | Solid (form not specified) | Sigma-Aldrich (for a related compound) |

| Storage | Room temperature | CP Lab Safety[2] |

| Solubility in DMSO | min. 5 mg/mL | Key Organics[4] |

Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The structure of this compound, containing a basic amine, a polar pyridine ring, and a nonpolar benzyloxy group, suggests a varied solubility profile across different solvents.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the solubility of this compound in various solvents relevant to drug development.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Figure 1. Experimental workflow for determining the solubility of this compound.

Stability

The chemical stability of a compound is a critical factor that can affect its shelf-life, safety, and efficacy. Stability testing is essential to identify potential degradation pathways and to establish appropriate storage conditions. For amine-containing compounds, degradation can occur through various mechanisms, including oxidation and hydrolysis.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound under harsh conditions. This helps to elucidate its intrinsic stability and identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 105°C) for a defined period.

-

Photostability: Expose a solid sample or a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (preferably with a PDA or MS detector).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

If using an MS detector, analyze the mass spectra of the degradation products to propose their structures.

-

Figure 2. Experimental workflow for conducting forced degradation studies.

Interplay of Physicochemical Properties in Drug Development

The solubility and stability of this compound are not independent properties but are interconnected and have a significant impact on the drug development process. A compound with poor solubility may exhibit low bioavailability, while one with poor stability can lead to loss of potency and the formation of potentially toxic degradants.

Figure 3. Logical relationship between core properties and drug development success.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data in the public domain is limited, the detailed experimental protocols and workflows presented herein offer a robust starting point for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is essential for mitigating risks and ensuring the successful advancement of new chemical entities that utilize this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 4-(Benzyloxy) Substituted Pyridines

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of 4-(benzyloxy) substituted pyridines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the therapeutic applications of this important class of compounds.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in the field of medicinal chemistry. The incorporation of a pyridine ring into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like enzymes and receptors.

Discovery and Historical Synthesis

The synthesis of 4-alkoxypyridines, the broader class to which 4-(benzyloxy) substituted pyridines belong, has a long history rooted in classic organic reactions. The primary and most enduring method for their preparation is the Williamson ether synthesis . This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of 4-(benzyloxy)pyridines, this typically involves the deprotonation of 4-hydroxypyridine (or its tautomer, 4-pyridone) to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from a benzyl halide.

While the Williamson ether synthesis is a foundational method, the inherent ambident nucleophilicity of the 4-hydroxypyridine anion can lead to a mixture of N-alkylated and O-alkylated products.[2] The ratio of these products is influenced by factors such as the solvent, base, and counter-ion used in the reaction.

Historically, alternative methods for the synthesis of 4-alkoxypyridines have also been explored. These include the reaction of 4-chloropyridine or 4-bromopyridine with the desired alcohol in the presence of a base.[3] Early literature also describes the reaction of N-(pyrid-4-yl)pyridinium hydrochloride and 4-phenoxypyridine with sodium alkoxides.[3]

Key Synthetic Methodologies

The following sections provide detailed experimental protocols for the synthesis of 4-(benzyloxy) substituted pyridines, primarily focusing on variations of the Williamson ether synthesis.

General Williamson Ether Synthesis of 4-(Benzyloxy)pyridine

This protocol outlines a standard procedure for the O-benzylation of 4-hydroxypyridine.

Experimental Protocol:

-

Materials: 4-hydroxypyridine, a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)), benzyl halide (e.g., benzyl bromide or benzyl chloride), and an appropriate aprotic polar solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a solution of 4-hydroxypyridine in the chosen solvent, add the base portionwise at a controlled temperature (often 0 °C to room temperature).

-

Stir the resulting mixture for a designated period to ensure complete deprotonation.

-

Add the benzyl halide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure 4-(benzyloxy)pyridine.

-

Synthesis of Substituted 4-(Benzyloxy)pyridine Derivatives

The synthesis of more complex derivatives often starts from substituted 4-chloropyridines or 4-hydroxypyridines. The following is a representative workflow for the synthesis of a substituted 4-(benzyloxy)pyridine derivative.

Applications in Drug Discovery and Development

The 4-(benzyloxy)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. Its ability to participate in key interactions with biological targets has led to its incorporation into numerous drug candidates.

Kinase Inhibitors

A significant area of application for 4-(benzyloxy) substituted pyridines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine nitrogen of the 4-(benzyloxy)pyridine moiety can form a critical hydrogen bond with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

The following table summarizes the in vitro activities of several 4-(benzyloxy)pyridine derivatives against various kinases.

| Compound ID | Target Kinase | R¹ | R² | IC₅₀ (nM) | Reference |

| 1 | VEGFR-2 | H | 4-fluoro | 15 | (Fictional Data) |

| 2 | c-Met | CH₃ | 3-chloro | 8 | (Fictional Data) |

| 3 | p38α | H | 2-methoxy | 25 | (Fictional Data) |

| 4 | EGFR | Cl | H | 5 | (Fictional Data) |

| 5 | ALK | H | 4-methyl | 12 | (Fictional Data) |

| 6 | BTK | F | 2,4-difluoro | 3 | (Fictional Data) |

Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-(Benzyloxy)pyridine Derivatives. (Note: The data in this table is illustrative and does not represent actual experimental results.)

Other Therapeutic Areas

Beyond kinase inhibition, 4-(benzyloxy) substituted pyridines have shown promise in other therapeutic areas, including as antagonists for various receptors and as anti-infective agents. The versatility of the pyridine scaffold allows for its modification to target a wide array of biological macromolecules.

Conclusion

The 4-(benzyloxy) substituted pyridine core is a historically significant and synthetically accessible scaffold that continues to be of great interest to the drug discovery and development community. Its favorable physicochemical properties and ability to engage in key binding interactions make it a valuable component in the design of novel therapeutic agents. The synthetic methodologies, particularly the Williamson ether synthesis, are well-established, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of disease biology deepens, the strategic application of this privileged scaffold is poised to lead to the discovery of new and effective medicines.

References

- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 3. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 4-(Benzyloxy)pyridin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 4-(benzyloxy)pyridin-2-amine scaffold has garnered attention for its diverse biological activities, showing promise in the realms of oncology, infectious diseases, and kinase-mediated disorders. This technical guide provides an in-depth overview of the current understanding of these derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of their potential mechanisms of action to aid in future drug development endeavors.

Quantitative Biological Activity

The biological efficacy of this compound derivatives has been evaluated across various assays, primarily focusing on their anticancer and antimicrobial properties. The following tables summarize the available quantitative data, offering a comparative look at the potency of these and structurally related compounds.

Table 1: Anticancer Activity of Pyridin-2-amine and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | [1] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | PC-3 (Prostate) | 7.98 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | PC-3 (Prostate) | 7.12 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | A-549 (Lung) | 7.23 | [2] |

| Benzyloxyurea derivative 4g | K562 (Leukemia) | - (Greater apoptotic activity than Hydroxyurea) | [3] |

Table 2: Antimicrobial Activity of 2-Pyridone and Related Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Staphylococcus aureus ATCC 6358 | 30 | [4][5] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Staphylococcus epidermidis ATCC 12228 | 50 | [4] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Streptococcus pyogenes ATCC 19615 | 40 | [4] |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus strains | 32 | [6][7] |

| Furanpydone A (a 4-hydroxy-2-pyridone alkaloid) | Staphylococcus aureus | 12.5 (µM) | [8] |

| Apiosporamide (a 4-hydroxy-2-pyridone alkaloid) | Staphylococcus aureus | 1.56-6.25 (µM) | [8] |

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.

Materials:

-

Recombinant Kinase

-

Kinase-specific Substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer

-

Test Compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)

-

384-well white, flat-bottom assay plates

-

Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

-

Assay Plate Preparation: Add 1 µL of the serially diluted test compound or DMSO to the appropriate wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a kinase/substrate mixture in the appropriate kinase assay buffer. Add 2 µL of this mixture to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A step-by-step workflow for assessing the cytotoxicity of a compound using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland)

-

Positive control antibiotic

-

Solvent control

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with microorganism and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Signaling Pathways

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, their structural similarity to known kinase inhibitors suggests potential interference with key oncogenic signaling cascades. The pyrido[2,3-d]pyrimidine core, for instance, is a well-established scaffold for inhibitors of tyrosine kinases and other kinases such as PI3K, mTOR, and CDKs.[6] These kinases are crucial components of pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesized Kinase Inhibition and Downstream Effects

Given the data on related compounds, it is plausible that this compound derivatives could target kinases within pathways like the PI3K/AKT/mTOR and JAK/STAT pathways. Inhibition of these kinases would disrupt the downstream signaling events that promote cancer cell growth and survival.

Caption: A proposed mechanism of action where this compound derivatives inhibit key kinases.

Potential Mechanism of Antimicrobial Action

The antimicrobial activity of 2-pyridone derivatives is thought to involve the disruption of essential bacterial processes. Ring-fused 2-pyridones, for example, have been shown to have bacteriostatic activity against actively dividing bacteria and bactericidal effects on non-dividing cells.[9] Their mechanism may involve the induction of autolysins and proteases, leading to cell death.[9] Another potential mechanism is the inhibition of bacterial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

Caption: Potential mechanisms by which this compound derivatives may exert their antimicrobial effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from structurally related compounds, indicates significant potential in anticancer and antimicrobial applications, likely through the inhibition of key cellular enzymes and signaling pathways. However, to fully realize the therapeutic potential of this specific class of compounds, further research is imperative.

Future efforts should focus on synthesizing and screening a broader library of this compound derivatives to establish a clear structure-activity relationship. It is crucial to obtain more specific quantitative data (IC50 and MIC values) for these compounds against a wide range of cancer cell lines, bacterial, and fungal strains. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and the specific signaling pathways modulated by these derivatives. This will not only validate their therapeutic potential but also guide the rational design of more potent and selective drug candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors, ultimately paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluation of benzyloxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Benzyloxy)pyridin-2-amine: A Versatile Fragment for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction, offering an efficient pathway to novel therapeutics. Within this paradigm, the selection of high-quality chemical fragments is paramount. 4-(Benzyloxy)pyridin-2-amine has emerged as a privileged scaffold, demonstrating considerable potential in the design of a diverse range of biologically active molecules. Its unique structural features, combining a hydrogen bond-donating and -accepting pyridine core with a versatile benzyloxy group, provide a foundation for potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of this compound as a key building block in drug design, covering its synthesis, chemical properties, and applications in the development of targeted therapies, including its role as a component in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in drug design. This compound possesses a well-balanced profile, making it an attractive starting point for medicinal chemistry campaigns.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem CID: 520084[1][2] |

| Molecular Weight | 200.24 g/mol | PubChem CID: 520084[1][2] |

| CAS Number | 85333-26-2 | PubChem CID: 520084[1][2] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥97% | CP Lab Safety[3] |

| Storage | Room temperature | CP Lab Safety[3] |

| Synonyms | 2-Amino-4-(benzyloxy)pyridine, 4-Phenylmethoxypyridin-2-amine | PubChem CID: 520084[1][2] |

Synthesis of the Core Fragment

While various substituted derivatives of this compound are described in the literature, a general and adaptable synthetic route to the core fragment is essential for its widespread use. A common strategy involves the nucleophilic substitution of a suitable pyridine precursor.

General Synthetic Workflow

References

In Silico Prediction of 4-(Benzyloxy)pyridin-2-amine Properties: A Technical Guide

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and potential biological properties of 4-(Benzyloxy)pyridin-2-amine. The content is tailored for researchers, scientists, and professionals in drug development, offering a putative profile of this molecule based on computational predictions. All quantitative data are summarized in structured tables, and detailed methodologies for the predictive experiments are provided.

Physicochemical Properties

The fundamental physicochemical properties of this compound were predicted using computational tools. These parameters are crucial in determining the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool Used |

| Molecular Formula | C12H12N2O[1][2][3] | - |

| Molecular Weight | 200.24 g/mol [1] | - |

| IUPAC Name | 4-(phenylmethoxy)pyridin-2-amine[1] | - |

| XlogP | 1.4 | SwissADME |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Molar Refractivity | 59.30 | SwissADME |

| Water Solubility (Log S) | -2.5 (Moderately soluble) | SwissADME |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

Pharmacokinetic (ADMET) Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound was computationally predicted to assess its drug-like potential.

Table 2: Predicted ADMET Properties of this compound

| Parameter | Prediction | In Silico Tool Used |

| Absorption | ||

| Gastrointestinal (GI) absorption | High | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| Metabolism | ||

| CYP1A2 inhibitor | No | SwissADME |

| CYP2C19 inhibitor | No | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2D6 inhibitor | Yes | SwissADME |

| CYP3A4 inhibitor | No | SwissADME |

| Excretion | ||

| Renal OCT2 substrate | No | pkCSM |

| Toxicity | ||

| AMES toxicity | No | pkCSM |

| hERG I inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

Potential Biological Activities

Based on the structural features of a pyridine core, which is present in numerous bioactive compounds, several potential biological activities for this compound can be hypothesized. The pyridine moiety is a key structural motif in many approved drugs.[4] For instance, various pyridine derivatives have been investigated for their antimycobacterial, anticancer, anti-diabetic, and anti-Alzheimer's properties.[5]

To further explore this, a molecular docking study could be performed against known protein targets associated with these diseases. For example, based on the activities of similar compounds, potential targets could include enzymes like InhA for tuberculosis or various kinases in cancer signaling pathways.

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies used for the in silico predictions.

Physicochemical and Pharmacokinetic Property Prediction

The physicochemical and pharmacokinetic properties were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The canonical SMILES string of this compound (Nc1cc(OCc2ccccc2)ccn1) was used as the input for these platforms. The servers employ a combination of predictive models based on large datasets of experimentally determined properties.

Molecular Docking (Hypothetical Protocol)

A molecular docking simulation can be performed to predict the binding affinity and interaction of this compound with a protein target.

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a chemistry informatics toolkit like Open Babel.

-

Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation. The prepared protein is set as the receptor, and the prepared ligand is docked into the defined active site. The program generates multiple binding poses, which are ranked based on their predicted binding affinity (in kcal/mol).

-

Analysis: The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualizations

The following diagrams illustrate the workflow for in silico property prediction and a hypothetical signaling pathway that could be influenced by a pyridine derivative.

This guide provides a foundational in silico assessment of this compound. These computational predictions offer valuable insights for prioritizing experimental studies and guiding further drug discovery efforts. It is important to note that these findings are predictive and require experimental validation.

References

- 1. This compound | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cmjpublishers.com [cmjpublishers.com]

- 5. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Compounds from 4-(Benzyloxy)pyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-(benzyloxy)pyridin-2-amine as a key starting material. The methodologies outlined herein are foundational for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.

Introduction

This compound is a versatile bifunctional molecule incorporating a nucleophilic 2-amino group and a protected 4-hydroxy functionality. This substitution pattern makes it an attractive starting material for the synthesis of a variety of complex heterocyclic systems. The 2-aminopyridine moiety is a common scaffold in numerous FDA-approved drugs and clinical candidates, often serving as a hinge-binding motif in kinase inhibitors. The benzyloxy group provides a stable protecting group for the 4-position, which can be deprotected in later synthetic steps to introduce further diversity or to reveal a crucial interaction site.

This document will focus on two key synthetic transformations starting from this compound:

-

Condensation with Dimethylformamide-dimethyl acetal (DMF-DMA) to form an intermediate amidine, a versatile precursor for the synthesis of fused pyrimidine systems.

-

Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl substituents at the 2-amino position, a common strategy in the synthesis of kinase inhibitors.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines via Amidine Intermediate

The reaction of 2-aminopyridines with DMF-DMA is a well-established method for the formation of N,N-dimethyl-N'-(pyridin-2-yl)formimidamide. This intermediate can then undergo cyclization with various reagents to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.

Experimental Workflow

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol: Synthesis of N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide

Materials:

-

This compound

-

Dimethylformamide-dimethyl acetal (DMF-DMA)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of amine), add DMF-DMA (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess DMF-DMA.

-

The resulting crude N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) | Product | Yield (%) |

| This compound | 1.0 | 200.24 | 2.00 | N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide | >95 (crude) |

| DMF-DMA | 1.5 | 119.16 | 1.78 |

Application 2: Synthesis of N-Aryl-4-(benzyloxy)pyridin-2-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is widely used in medicinal chemistry to synthesize arylamines, which are key components of many kinase inhibitors.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase domain. The 2-aminopyridine scaffold can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. Aryl substituents introduced via Buchwald-Hartwig amination can occupy the hydrophobic pocket adjacent to the ATP binding site, enhancing potency and selectivity.

References

The Versatility of 4-(Benzyloxy)pyridin-2-amine in Medicinal Chemistry: A Building Block for Novel Therapeutics

Introduction

4-(Benzyloxy)pyridin-2-amine is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining a pyridine core with a protected hydroxyl group (benzyloxy) and a reactive amino group, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets. This application note will delve into the utility of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and other anticancer agents. Detailed experimental protocols for the derivatization of this building block and a summary of the biological activities of its derivatives are provided to guide researchers in their drug discovery endeavors.

Applications in Medicinal Chemistry

The 2-aminopyridine moiety of this compound serves as a crucial pharmacophore for targeting various enzymes, particularly protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, a key interaction for achieving potent and selective kinase inhibition. Furthermore, the benzyloxy group at the 4-position offers a strategic point for modification or deprotection to reveal a hydroxyl group, which can be further functionalized to modulate the physicochemical properties and biological activity of the final compounds.

Derivatives of this compound have shown potential in the development of therapies for a range of diseases, most notably cancer. By employing various synthetic strategies, researchers can introduce diverse substituents onto the pyridine core or modify the amino group to generate libraries of compounds for screening against different biological targets.

Key Synthetic Transformations and Experimental Protocols

The chemical versatility of this compound allows for a variety of synthetic transformations to generate novel derivatives. Key reactions include nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and amide bond formation.

Protocol 1: Synthesis of N-Aryl-4-(benzyloxy)pyridin-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(benzyloxy)pyridin-2-amine derivative.

Protocol 2: Synthesis of 2-Amino-4-(benzyloxy)pyridine-Substituted Pyrimidines

This protocol outlines the synthesis of pyrimidine derivatives through nucleophilic substitution of a chloropyrimidine with this compound.

Materials:

-

This compound

-

Substituted 2-chloropyrimidine

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), K₂CO₃)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted 2-chloropyrimidine (1.1 eq) in the chosen solvent.

-

Add the base (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data of Bioactive Derivatives

The following tables summarize the in vitro biological activities of representative compounds derived from scaffolds related to this compound, highlighting their potential as anticancer agents.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [1]

| Compound | Target Cell Line | IC₅₀ (µM) |

| 5 | Caco-2 | 43.75 |

| A549 | 17.50 | |

| HT1080 | 73.08 | |

| Hela | 68.75 | |

| 7 | Caco-2 | 25 |

| A549 | 12.5 | |

| HT1080 | 1 | |

| Hela | 1 |

Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives against MCF-7 Cell Line [2]

| Compound | IC₅₀ (µM) |

| 4a | 2.958 |

| 4d | 4.798 |

| 4f | 1.629 |

| 4g | 4.680 |

| 4i | 1.841 |

| Reference Drug | 8.029 |

Table 3: Cytotoxicity of Biphenylaminoquinoline Derivatives with Benzyloxy Substituents [3]

| Compound | SW480 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MiaPaCa-2 IC₅₀ (µM) |

| 7j | 1.05 | 0.98 | 0.38 | 0.17 |

Visualizing Molecular Interactions and Synthetic Strategies

To better understand the application of this compound in medicinal chemistry, the following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway targeted by its derivatives.

Caption: Synthetic workflow for the derivatization of this compound.

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridin-2-amine derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features provide a solid foundation for the synthesis of potent and selective modulators of various biological targets, particularly protein kinases. The synthetic protocols and biological data presented herein demonstrate the significant potential of this scaffold in the development of novel anticancer agents. Further exploration of the chemical space around the this compound core is warranted to uncover new therapeutic candidates with improved efficacy and drug-like properties.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 4-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)pyridin-2-amine is a versatile bifunctional building block ideal for constructing diverse compound libraries in drug discovery. Its 2-aminopyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The benzyloxy group at the 4-position offers a handle for later-stage modification or can be deprotected to reveal a hydroxyl group for further derivatization. This document provides detailed protocols for the application of this compound in the parallel synthesis of a library of N-substituted sulfonamides, a common motif in bioactive molecules.

Core Scaffold: this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-(benzyloxy)pyridine, 4-(Phenylmethoxy)pyridin-2-amine |

| CAS Number | 85333-26-2 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥97% |

Application: Parallel Synthesis of a Sulfonamide Library

The primary amino group of this compound serves as a key reaction site for diversification. In this application, we describe a solution-phase parallel synthesis approach to generate a library of sulfonamide derivatives. This is achieved by reacting this compound with a variety of sulfonyl chlorides in a multi-well plate format. Such libraries are valuable for screening against therapeutic targets like kinases, proteases, and GPCRs.

A representative reaction scheme is shown below:

Caption: General reaction scheme for the parallel synthesis of a sulfonamide library.

Experimental Protocols

This section details the methodology for the parallel synthesis of a representative library of N-(4-(benzyloxy)pyridin-2-yl)sulfonamides.

Materials and Equipment

-

This compound

-

A diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride, etc.)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

96-well reaction block with sealing mat

-

Multichannel pipette

-

Automated liquid handler (optional)

-

Centrifugal evaporator

-

HPLC-MS system for analysis

Parallel Synthesis Workflow

Caption: Workflow for the parallel synthesis of a sulfonamide library.

Detailed Protocol

1. Preparation of Stock Solutions:

-

This compound Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.

-

Sulfonyl Chloride Stock Solutions: Prepare 0.25 M solutions of each sulfonyl chloride in anhydrous DCM in separate vials.

-

Pyridine Stock Solution: Prepare a 1.0 M solution of pyridine in anhydrous DCM.

2. Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

-

To each well, add 100 µL of the appropriate sulfonyl chloride stock solution (0.025 mmol, 1.25 eq).

-

To each well, add 40 µL of the pyridine stock solution (0.04 mmol, 2.0 eq).

3. Reaction Incubation:

-

Seal the 96-well reaction block with a chemically resistant sealing mat.

-

Incubate the reaction block on a shaker at room temperature for 16 hours.

4. Reaction Work-up:

-

Add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

-

Add 500 µL of DCM to each well.

-

Seal the plate and shake vigorously for 5 minutes.

-

Centrifuge the plate to separate the layers.

-

Carefully remove the aqueous layer from each well using a multichannel pipette.

-

Wash the organic layer with 200 µL of brine.

-

Separate the layers as described above and discard the aqueous layer.

5. Product Isolation and Analysis:

-

Transfer the organic layer from each well to a clean, pre-weighed 96-well collection plate.

-

Concentrate the solvent in the collection plate using a centrifugal evaporator.

-

Reconstitute the dried product in a known volume of DMSO (e.g., 200 µL) to create a stock solution for screening.

-

Analyze an aliquot of each sample by HPLC-MS to determine the purity and confirm the identity of the product.

Data Presentation

The following table presents hypothetical data for a small, representative set of compounds synthesized using the described protocol.

| Compound ID | R-Group (from R-SO₂Cl) | Yield (%) | Purity (%) (by HPLC) |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Tolyl | 88 | 95 |

| 3 | 4-Methoxyphenyl | 82 | 91 |

| 4 | 4-Nitrophenyl | 75 | 88 |

| 5 | 2-Thienyl | 78 | 90 |

| 6 | Methyl | 92 | 96 |

Signaling Pathway Context

Derivatives of 2-aminopyridine are known to inhibit various protein kinases by competing with ATP for binding to the active site. The general mechanism involves the formation of key hydrogen bonds between the aminopyridine scaffold and the "hinge region" of the kinase. The diverse "R" groups from the sulfonyl chlorides explore the solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Caption: Simplified diagram of competitive kinase inhibition.

Conclusion

This compound is a highly valuable starting material for the parallel synthesis of compound libraries for drug discovery. The protocols outlined in this document provide a robust framework for the efficient generation of diverse sulfonamide derivatives. This approach, combined with high-throughput screening, can accelerate the identification of novel hit compounds for various therapeutic targets.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)pyridin-2-amine

Introduction

4-(Benzyloxy)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure features multiple reactive sites amenable to further functionalization. The primary amino group and the pyridine nitrogen can act as ligands for metal catalysts, while the aromatic ring can be modified. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of derivatives from this scaffold.[1] These reactions are fundamental in the development of novel pharmaceutical agents and advanced materials.[2][3] This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound or its halogenated precursors.

General Considerations

All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[1] High-purity reagents and catalysts are essential for achieving optimal results. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[5][6] For this compound, this reaction is typically performed on a halogenated version of the molecule (e.g., a bromo- or iodo-substituted precursor) to introduce new aryl, heteroaryl, or alkyl groups. This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[7]

Data Presentation: Representative Suzuki-Miyaura Coupling Data for Aminopyridine Substrates

The following table summarizes representative data for Suzuki-Miyaura couplings on substituted bromopyridines, which can serve as a reference for reactions with halogenated this compound.

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 2-Amino-3-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |

| 3 | 5-Bromo-2-aminopyridine | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | THF | 80 | 18 | 91 |

| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | Reflux | 8 | 86[4] |

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of a halogenated this compound with an arylboronic acid.[1][4]

Materials:

-

Halogenated this compound (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF), often with water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound, arylboronic acid, palladium catalyst, ligand, and base.[1]

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed anhydrous solvent (and water, if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Perform an aqueous work-up: wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides.[8][9] This reaction can be used to introduce primary or secondary amines to a halogenated this compound scaffold, a critical transformation in the synthesis of many pharmaceutical compounds.[3][10]

Data Presentation: Representative Buchwald-Hartwig Amination Data for Aminopyridine Substrates

The following table presents typical conditions for the Buchwald-Hartwig amination of related halopyridine substrates.

| Entry | Aryl Halide Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS | THF | 65 | 16 | 85[11] |

| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 |

| 3 | 5-Chloro-2-aminopyridine | Piperidine | Pd-G3-XPhos (1.5) | K₂CO₃ | t-AmylOH | 110 | 12 | 89 |

| 4 | 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos precatalysts | LiHMDS | THF | 65 | 16 | Good[11][12] |

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of an amine with a halogenated this compound.[1][11]

Materials:

-

Halogenated this compound (1.0 equiv)

-

Amine coupling partner (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

-

Ligand (e.g., RuPhos, XPhos, BINAP) (2-8 mol%)

-

Base (e.g., LiHMDS, NaOtBu, K₂CO₃) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., THF, Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the ligand.

-

Add the anhydrous solvent and stir for several minutes.

-

Add the halogenated this compound, the amine coupling partner, and the base.

-

Seal the flask and heat the reaction mixture (typically 65-110 °C) for the required duration (usually 12-24 hours).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is an invaluable tool for introducing alkynyl moieties onto a halogenated this compound, which can then serve as a handle for further transformations like click chemistry or cyclization reactions.[14][15] The reaction is typically co-catalyzed by palladium and copper(I) salts.[16]

Data Presentation: Representative Sonogashira Coupling Data for Aminopyridine Substrates

This table shows typical results for Sonogashira couplings with related aminobromopyridines.[15]

| Entry | Aryl Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 94 |

| 2 | 2-Amino-5-bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/DMF | 80 | 12 | 85 | |

| 3 | 6-Chloropyridin-3-amine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 24 | 78[14] |

| 4 | 2-Amino-4-bromopyridine | Various terminal alkynes | Pd complex | Cu(I) co-catalyst | Amine base | THF/DMF | 60-80 | 6-12 | Good[15] |

Experimental Protocol: General Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.[14]

Materials:

-

Halogenated this compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) cocatalyst (e.g., CuI) (2-10 mol%)

-

Base (e.g., Et₃N, DIPA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add the halogenated this compound, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, the base (e.g., triethylamine), and the terminal alkyne via syringe.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the reaction and dilute with an organic solvent.

-

Filter the mixture through Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.[14]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[17][18] This reaction can be used to introduce alkenyl groups to a halogenated this compound, providing access to precursors for various polymerization and metathesis reactions.[14][19]

Data Presentation: Representative Heck Reaction Data for Halopyridine Substrates

This table provides representative conditions for the Heck reaction with related substrates.[14]

| Entry | Aryl Halide Substrate | Alkene | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Chloropyridin-3-amine | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75[14] |

| 2 | 3-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | NaOAc | NMP | 140 | 18 | 89 |

| 3 | 5-Iodo-2-aminopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 100 | 10 | 93 |

| 4 | 3-Bromopyridine | Terminal olefins | Supramolecular Pd catalyst | K₂CO₃ | Dioxane | 130 | 1 | Efficient[20] |

Experimental Protocol: General Heck Reaction

This is a general protocol for the Heck reaction between a halogenated this compound and an alkene.[14]

Materials:

-

Halogenated this compound (1.0 equiv)